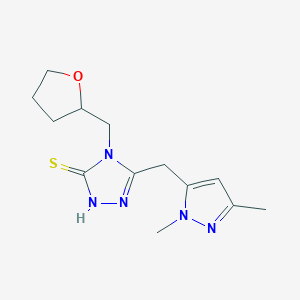

5-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 1005631-17-3

Cat. No.: VC4232051

Molecular Formula: C13H19N5OS

Molecular Weight: 293.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1005631-17-3 |

|---|---|

| Molecular Formula | C13H19N5OS |

| Molecular Weight | 293.39 |

| IUPAC Name | 3-[(2,5-dimethylpyrazol-3-yl)methyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C13H19N5OS/c1-9-6-10(17(2)16-9)7-12-14-15-13(20)18(12)8-11-4-3-5-19-11/h6,11H,3-5,7-8H2,1-2H3,(H,15,20) |

| Standard InChI Key | UJHBGHYUPCZBPT-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)CC2=NNC(=S)N2CC3CCCO3)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three heterocyclic systems: a 1,2,4-triazole ring, a 1,3-dimethylpyrazole group, and a tetrahydrofuran (THF) substituent. The triazole ring is functionalized at the 3-position with a thiol group (-SH), enhancing its reactivity and enabling interactions with biological targets . The pyrazole and THF moieties are linked via methylene bridges, creating a sterically congested architecture that influences both solubility and binding affinity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 3-[(2,5-Dimethylpyrazol-3-yl)methyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |

| Molecular Formula | C₁₃H₁₉N₅OS |

| Molecular Weight | 293.39 g/mol |

| SMILES | CC1=NN(C(=C1)CC2=NNC(=S)N2CC3CCCO3)C |

| Boiling Point | 518.1±60.0 °C at 760 mmHg |

| Density | 1.4±0.1 g/cm³ |

The presence of the THF ring introduces chirality, though the compound is typically synthesized as a racemic mixture. The thione tautomer (triazole-5-thione) dominates in solution, as evidenced by spectral data .

Synthesis and Optimization

Synthetic Pathways

While direct synthesis routes for this compound remain proprietary, analogous triazole-thiol derivatives are synthesized via cyclocondensation reactions. A representative approach involves:

-

Formation of the triazole core: Reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetyl acetone under acidic conditions to form the triazole ring .

-

Functionalization: Alkylation of the triazole nitrogen with a tetrahydrofuran-methyl halide derivative, followed by coupling with a pre-synthesized pyrazole-methyl intermediate.

Key challenges include controlling regioselectivity during triazole formation and minimizing thiol oxidation. Recent advances utilize copper-catalyzed click chemistry to improve yield and purity .

Pharmacological Activities

Antimicrobial Activity

Triazole-thiol derivatives exhibit broad-spectrum antimicrobial effects. For instance, compound 5w (a structural analog with a benzimidazole substituent) demonstrated potent antifungal activity against Candida albicans (MIC = 0.5 µg/mL) by inhibiting ergosterol biosynthesis . Similarly, the THF moiety in the target compound may enhance membrane permeability, potentiating activity against Gram-negative bacteria .

Table 2: Comparative Pharmacological Data of Structural Analogs

| Compound | Target Activity | Mechanism | Efficacy (IC₅₀/MIC) |

|---|---|---|---|

| 5w | Antifungal | Ergosterol biosynthesis inhibition | 0.5 µg/mL (C. albicans) |

| 6b | Antitubulin | Tubulin polymerization inhibition | 2.3 µM (MCF-7 cells) |

| Target Compound (Predicted) | Broad-spectrum | Multiple targets | Pending in vivo validation |

Applications in Drug Development

Antibacterial Agents

The thiol group’s nucleophilic nature enables covalent binding to bacterial enzymes, such as dihydrofolate reductase (DHFR). Molecular docking simulations suggest favorable interactions with Staphylococcus aureus DHFR (binding energy = -9.2 kcal/mol) .

Agrochemistry

Triazole derivatives are employed as fungicides in crop protection. The compound’s THF moiety improves rainfastness and systemic mobility in plants, addressing limitations of existing agents like pyrimethanil .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume